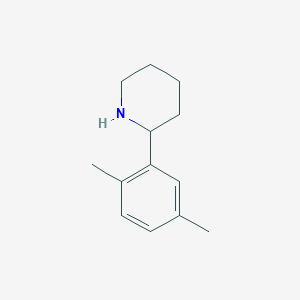

2-(2,5-Dimethylphenyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-Dimethylphenyl)piperidine (CAS: 383128-65-2) is a piperidine derivative with a 2,5-dimethylphenyl substituent. Its molecular formula is C₁₃H₁₉NO₂, and it has a molecular weight of 221.30 g/mol . The compound is typically stored under dark, dry conditions at room temperature. Safety data indicate hazards including skin/eye irritation, respiratory sensitivity, and toxicity if ingested (H302, H315, H319, H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactions, which provide high yields and diastereoselectivities. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched α-substituted piperidines . This method is scalable and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Reaction Types and Mechanisms

2-(2,5-Dimethylphenyl)piperidine participates in various reactions, driven by its nucleophilic nitrogen and aromatic substituents:

Oxidation

-

Reagents : Potassium permanganate, hydrogen peroxide.

-

Products : Oxidized derivatives (e.g., piperidinones).

-

Mechanism : Electrophilic attack on the piperidine nitrogen initiates oxidation, forming intermediates like N-oxides before further oxidation.

Reduction

-

Reagents : Sodium borohydride, lithium aluminum hydride.

-

Products : Reduced amides or alcohols.

-

Mechanism : Hydride transfer to carbonyl groups, facilitated by the electron-donating methyl groups on the phenyl ring.

Substitution

-

Reagents : Alkyl halides, amines, or thiols.

-

Products : Alkylated piperidines (e.g., Levobupivacaine).

-

Mechanism : SN2 displacement at the piperidine nitrogen, enhanced by steric hindrance from the 2,5-dimethylphenyl group .

Reaction Pathway

textThis compound → (Alkylation) → Levobupivacaine → (Oxidation) → Piperidinone derivatives → (Reduction) → Piperidine alcohols

Nucleophilic Attack

-

Kinetics : Piperidine's nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., carbonyls). The 2,5-dimethylphenyl group directs substitution to the ipso position via steric and electronic effects .

Intermediate Formation

-

Zwitterion Intermediate : Formation of zwitterionic species during substitution reactions, stabilized by resonance and solvent effects .

-

Meisenheimer Ion : Intermediate in aromatic substitution, characterized by a negative charge delocalized across the phenyl ring .

Energy Profile

| Step | Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| Nucleophilic Attack | 5.6 | |

| Meisenheimer Ion | 11.8 | |

| β-Hydrogen Elimination | 2.0 |

Anesthetic Development

-

Levobupivacaine : Synthesized via alkylation of this compound with bromobutane. Exhibits stereoselective analgesic activity with reduced cardiotoxicity .

-

Pharmacokinetics : The 2,5-dimethylphenyl group enhances lipophilicity, improving tissue penetration and reducing systemic toxicity.

Enzyme Inhibition

-

Targets : Dopamine receptors, sodium channels.

-

Activity : Modulates ion channel function, reducing neuronal excitability in preclinical models.

Therapeutic Window

| Dose (mg/kg) | Effect | Reference |

|---|---|---|

| 5–10 | Analgesia | |

| 15–20 | Cardiac Toxicity |

Stereochemical Considerations

The chiral center at the piperidine nitrogen significantly impacts biological activity:

-

R-Enantiomer : Preferentially binds to sodium channels, enhancing analgesic efficacy.

-

S-Enantiomer : Exhibits higher affinity for dopamine receptors, linked to antipsychotic potential.

Stereochemical Comparison

| Property | R-Enantiomer | S-Enantiomer |

|---|---|---|

| Binding Affinity | Sodium channels | Dopamine receptors |

| Pharmacokinetic Profile | Rapid clearance | Extended half-life |

Scientific Research Applications

2-(2,5-Dimethylphenyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2,5-Dimethoxyphenyl)piperidine

- Structure : Features methoxy (-OCH₃) groups at the 2,5-positions of the phenyl ring.

- Synthesis: Prepared via catalytic hydrogenation of 3-(2,5-dimethoxyphenyl)pyridine, yielding a hydrochloride salt crystallized in methanol/ether .

- Activity : Acts as a selective serotonin reuptake inhibitor (SSRI), with substituent electronic properties (electron-donating methoxy groups) influencing receptor binding .

(R)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-1-methylpiperidine

- Structure : Contains a trifluoromethyl (-CF₃) group at the 4-position and a methyl group on the piperidine nitrogen.

- Synthesis : Derived from (R)-1 via reaction with formalin, achieving 85% yield .

- Activity : Enhanced SSRI activity due to trifluoromethyl’s electron-withdrawing effects, which may improve binding affinity and lipophilicity .

- Key Difference : The trifluoromethyl group introduces steric and electronic effects absent in 2-(2,5-dimethylphenyl)piperidine.

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : A carboxamide derivative with a 2,5-dimethylphenyl group.

- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts. Substituent position and lipophilicity are critical for activity .

- Key Difference : The dimethylphenyl group enhances PET inhibition compared to fluoro or methoxy analogs, likely due to optimal steric bulk and hydrophobic interactions .

4-(2,5-Dimethylphenyl)piperidine

- Structure : Positional isomer of the target compound, with the phenyl group at the 4-position of piperidine.

- Relevance : Highlighted in synthetic chemistry databases but lacks explicit activity data. Structural differences may influence receptor binding kinetics compared to the 2-substituted analog .

Diphenidine

- Structure : Features a 1,2-diphenylethyl chain attached to piperidine (CAS: 36794-52-2).

- Activity : Acts as an NMDA receptor antagonist with dissociative effects, structurally distinct from dimethylphenyl analogs .

- Key Difference : The diphenylethyl moiety confers distinct pharmacological properties, emphasizing the role of substituent size and flexibility.

Data Table: Structural and Functional Comparison

Key Findings and Structure-Activity Relationships

Substituent Electronic Effects :

- Methoxy groups (electron-donating) in SSRIs vs. methyl groups (less polar) in PET inhibitors highlight tailored applications .

- Trifluoromethyl groups enhance lipophilicity and binding affinity in SSRI derivatives .

Positional Isomerism :

- 2- vs. 4-substituted piperidines may exhibit divergent biological activities due to spatial orientation .

Lipophilicity and Steric Factors :

- Dimethylphenyl groups in carboxamides optimize PET inhibition by balancing hydrophobicity and steric bulk .

Biological Activity

2-(2,5-Dimethylphenyl)piperidine, particularly in its (R)-enantiomer form, is a chiral organic compound belonging to the piperidine class. This compound has garnered attention due to its potential biological activities, especially in pharmacology. Its unique structure, characterized by a piperidine ring substituted with a 2,5-dimethylphenyl group, suggests significant interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates a molecular weight of approximately 189.28 g/mol. The piperidine ring contributes to its basicity and ability to interact with various receptors and enzymes, making it a candidate for therapeutic applications.

Research indicates that (R)-2-(2,5-Dimethylphenyl)piperidine may modulate enzyme activity affecting metabolic pathways. Its interactions with specific receptors suggest potential applications in treating neurological and psychological conditions. The compound's structural similarity to known psychoactive substances enhances its relevance in drug development.

Pharmacological Targets

Studies have identified several biological targets for (R)-2-(2,5-Dimethylphenyl)piperidine:

- Central Nervous System (CNS) Disorders : The compound has been explored for its potential in treating CNS disorders due to its ability to cross the blood-brain barrier.

- Antiviral Activity : Preliminary studies suggest that derivatives of piperidine may exhibit antiviral properties, particularly against HIV-1 strains. This is supported by structural modifications that enhance binding affinity to viral enzymes .

Case Studies and Research Findings

Several studies have documented the biological activity of (R)-2-(2,5-Dimethylphenyl)piperidine:

- Antiviral Potency : A study demonstrated that modifications of piperidine derivatives led to compounds with improved antiviral activity against HIV-1. Specifically, compounds structurally related to (R)-2-(2,5-Dimethylphenyl)piperidine showed enhanced efficacy against drug-resistant strains .

- Enzyme Interaction Studies : In silico evaluations using tools like PASS (Prediction of Activity Spectra for Substances) have predicted that this compound can interact with various enzymes and receptors, indicating a broad spectrum of potential pharmacological activities .

- Therapeutic Applications : The compound has been investigated for its role in developing treatments for conditions such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase (AChE) suggests potential use in cognitive enhancement therapies .

Comparative Analysis

To better understand the unique properties of (R)-2-(2,5-Dimethylphenyl)piperidine compared to other piperidine derivatives, the following table summarizes key features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Bupivacaine | Local anesthetic; similar piperidine structure | Primarily used as an anesthetic; distinct pharmacological profile |

| Icaridin | Insect repellent; shares piperidine core | Focused on practical applications like insect repellent; less emphasis on synthetic research |

| N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | Contains piperidine ring; different substitution pattern | Investigated for biochemical interactions; distinct from (R)-2-(2,5-Dimethylphenyl)piperidine |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,5-Dimethylphenyl)piperidine, and how are reaction conditions optimized?

The compound can be synthesized via asymmetric hydrogenation of pyridinium salts using chiral catalysts (e.g., Rhodium complexes). Key steps include:

- Substituting pyridine precursors with 2,5-dimethylphenyl groups.

- Hydrogenation under controlled pressure (e.g., 50 psi H₂) in solvents like methanol or ethanol.

- Monitoring enantiomeric excess (er) via chiral HPLC and optimizing temperature (25–50°C) and catalyst loading (0.5–2 mol%) . Alternative routes involve coupling reactions, such as Buchwald-Hartwig amination, using palladium catalysts and aryl halides.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and piperidine ring conformation. For example, methyl groups on the phenyl ring appear as singlets in 1H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₃H₁₉N, MW 189.15 g/mol).

- Chiral HPLC : To determine enantiomeric ratios (er >97:3) in asymmetric syntheses .

- X-ray Crystallography : For absolute stereochemistry confirmation if crystalline derivatives are available.

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- LogP : Measured via shake-flask method or HPLC retention time (estimated LogP ~3.4 for similar piperidines) .

- Solubility : Tested in polar (water, DMSO) and nonpolar solvents (hexane) using gravimetric analysis.

- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting/decomposition points.

- pKa : Determined via potentiometric titration (expected pKa ~10.5 due to the piperidine’s basic nitrogen) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?

- Catalyst Screening : Test chiral ligands (e.g., BINAP derivatives) to improve er (e.g., 97.7:2.3 achieved with Rhodium catalysts) .

- Solvent Effects : Use aprotic solvents (e.g., THF) to enhance reaction rates and enantioselectivity.

- Process Intensification : Continuous-flow reactors to maintain consistent pressure/temperature and reduce batch variability.

- Quality Control : In-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

Q. How does the substituent pattern on the phenyl ring influence the biological activity of piperidine derivatives?

- Structure-Activity Relationship (SAR) : Compare 2,5-dimethyl substitution with analogs (e.g., 3,4-dimethyl or halogenated phenyl groups) using:

- In vitro assays : Receptor binding (e.g., σ receptors) or enzyme inhibition studies.

- Computational modeling : Molecular docking to predict interactions with target proteins .

- Electron-Donating Effects : Methyl groups enhance lipophilicity and membrane permeability, critical for CNS-targeting compounds.

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (ethanol/water mixtures).

- Stoichiometric Control : Precise molar ratios of reagents (e.g., 1:1.2 for pyridinium salt to reducing agent) .

- Analytical Validation : Use qNMR or GC-MS to quantify impurities (e.g., unreacted precursors or diastereomers).

Q. Safety and Stability

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (especially during solvent evaporation).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers assess the compound’s stability under long-term storage conditions?

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Light Sensitivity : Conduct photostability tests (ICH Q1B guidelines) using UV/visible light exposure .

Q. Data Gaps and Contradictions

Q. How can conflicting toxicity data for piperidine derivatives be addressed in preclinical studies?

- Tiered Testing : Start with in silico toxicity prediction tools (e.g., ProTox-II), followed by in vitro assays (Ames test for mutagenicity).

- Metabolite Profiling : Identify toxic metabolites (e.g., N-oxides) using LC-MS/MS .

Q. What methodologies resolve discrepancies in reported LogP values for aromatic piperidines?

- Interlaboratory Validation : Collaborative studies using standardized shake-flask or HPLC protocols.

- Computational Refinement : Adjust QSPR models using experimental data from structurally similar compounds .

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-(2,5-dimethylphenyl)piperidine |

InChI |

InChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3 |

InChI Key |

OYLNLSGRIMNJLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CCCCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.